Scopolamine

Catalog No.
S542842
CAS No.
51-34-3
M.F
C17H21NO4
M. Wt
303.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scopolamine

CAS Number

51-34-3

Product Name

Scopolamine

IUPAC Name

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13?,14?,15-,16+/m1/s1

InChI Key

STECJAGHUSJQJN-XSZHVHBUSA-N

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

solubility

1.0X10+5 mg/L
Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/
Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether
Very soluble in hot water
In water, 1.0X10+5 mg/L, temp not specified

Synonyms

Boro Scopol, Boro-Scopol, Hyoscine, Isopto Hyoscine, Kwells, Scoburen, Scopace, Scopoderm TTS, Scopolamine, Scopolamine Cooper, Scopolamine Hydrobromide, Transderm Scop, Transderm V, Transderm-V, Travacalm HO, Vorigeno

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

Isomeric SMILES

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4

The exact mass of the compound Scopolamine is 303.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in 9.5 parts water at 15 °c; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ethervery soluble in hot waterin water, 1.0x10+5 mg/l, temp not specified. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Scopolamine Derivatives. It belongs to the ontological category of 3-hydroxy carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Model for Cholinergic Dysfunction and Alzheimer's Disease

  • Scopolamine's ability to readily cross the blood-brain barrier makes it a valuable tool for inducing temporary states of cholinergic dysfunction in animal models.
  • Cholinergic dysfunction, characterized by a decrease in the neurotransmitter acetylcholine, is a hallmark of Alzheimer's disease.
  • By blocking muscarinic acetylcholine receptors in the brain, scopolamine mimics some of the cognitive impairments observed in Alzheimer's patients, such as memory problems and learning difficulties [1].
  • This allows researchers to study the mechanisms underlying these impairments and test potential therapeutic interventions for Alzheimer's disease [1].

Source

Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease:

Studying Memory and Learning

  • Scopolamine's effects on memory and learning have also made it a relevant research subject in cognitive neuroscience.
  • Studies investigate how scopolamine disrupts memory consolidation, the process by which short-term memories are transformed into long-term memories.
  • By understanding how scopolamine affects this process, researchers can gain insights into the normal functioning of memory and identify potential targets for treating memory disorders [2].

Source

The Muscarinic Cholinergic System and Human Memory and Learning:

Scopolamine, also known as hyoscine, is a tropane alkaloid derived from plants in the Solanaceae family, particularly from species like Atropa belladonna (deadly nightshade) and Datura stramonium (jimson weed). This compound exhibits anticholinergic properties, primarily acting as a competitive antagonist at muscarinic acetylcholine receptors in the central and peripheral nervous systems. Scopolamine is commonly used to prevent motion sickness and postoperative nausea and vomiting, and it can also reduce salivation during surgery. Its pharmacological effects begin within 20 minutes of administration, lasting up to eight hours when injected, and it can be delivered through various forms including oral, transdermal patches, and injections .

Scopolamine acts as an antimuscarinic agent, primarily by antagonizing the neurotransmitter acetylcholine in the central nervous system (CNS) [1]. Acetylcholine plays a crucial role in memory, cognition, and nausea regulation. By blocking its action, scopolamine produces its therapeutic effects, including preventing nausea and vomiting and inducing sedation. Additionally, it can cause amnesia and hallucinations at higher doses [2].

Citation:

Scopolamine is a potentially dangerous substance if misused.

  • Toxicity: Overdose can lead to severe side effects like hallucinations, seizures, coma, and even death [1].
  • Flammability: Scopolamine is not highly flammable but may combust under extreme conditions [2].
  • Reactivity: Scopolamine can react with strong acids and bases, causing decomposition [2].

Scopolamine's chemical structure is represented by the formula C17H21NO4C_{17}H_{21}NO_4, with a molecular weight of approximately 303.35 g/mol. The compound undergoes several metabolic reactions in the body, primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolic pathways include oxidative demethylation and conjugation to glucuronides and sulfates, leading to various metabolites that are excreted in urine .

Key Reactions:

  • Formation of Scopolamine: Derived from tropinone through enzymatic processes involving tropinone reductase and subsequent reactions with phenylalanine-derived compounds.
  • Metabolism: Primarily via CYP3A4 enzyme, with grapefruit juice significantly affecting its metabolism by inhibiting this enzyme .

Scopolamine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors (M1-M4). Its action on M1 receptors in the central nervous system is particularly significant for its antiemetic effects. At higher doses, scopolamine can induce hallucinogenic effects due to its action on central nervous system pathways, leading to symptoms such as delirium and altered consciousness. In peripheral tissues, it affects smooth muscle activity and secretions by inhibiting acetylcholine's action .

Pharmacodynamics:

  • Mechanism of Action: Competitive inhibition at muscarinic receptors reduces parasympathetic nervous system activity.
  • Effects: Decreased secretions (saliva, gastric acid), reduced smooth muscle contraction, and modulation of neural pathways involved in nausea .

Scopolamine can be synthesized both naturally from plant sources and through chemical synthesis. The natural biosynthesis involves multiple enzymatic steps starting from L-ornithine:

  • Decarboxylation of L-ornithine to putrescine.
  • Methylation of putrescine to N-methylputrescine.
  • Formation of N-methyl-pyrrolium cation followed by condensation with acetoacetic acid.
  • Further transformations lead to tropinone, which is reduced to tropine.
  • Final steps involve oxidation and rearrangement to yield scopolamine.

Chemical synthesis methods also exist but are less common due to the complexity of the structure .

Scopolamine has several medical applications:

  • Motion Sickness: Used as a preventive treatment for motion sickness.
  • Postoperative Nausea and Vomiting: Administered to manage nausea following surgery.
  • Excessive Salivation: Used preoperatively to dry secretions.
  • Research: Studied for potential applications in treating organophosphate poisoning due to its anticholinergic properties .

Scopolamine interacts with various drugs and substances:

  • Grapefruit Juice: Inhibits CYP3A4 metabolism, increasing plasma levels of scopolamine.
  • Other Medications: Caution is advised when used with other anticholinergics or medications affecting the central nervous system due to potential additive effects.
  • Toxicity Risks: High doses can lead to severe side effects such as hallucinations, delirium, and psychosis .

Several compounds exhibit similar pharmacological profiles to scopolamine:

CompoundDescriptionUnique Features
AtropineAnother tropane alkaloid used for similar indicationsMore potent at M1 receptors; used in ophthalmology
HyoscyamineA precursor to scopolamine found in belladonnaLess potent than scopolamine; primarily used for gastrointestinal issues
IpratropiumAn anticholinergic used primarily in respiratory conditionsQuaternary ammonium compound; limited CNS penetration
BenztropineUsed in Parkinson's disease managementDual action as an anticholinergic and dopamine reuptake inhibitor
DicyclomineAntispasmodic agent for gastrointestinal disordersPrimarily acts on smooth muscle; less CNS activity

Uniqueness of Scopolamine

Scopolamine's ability to penetrate the blood-brain barrier effectively distinguishes it from many other anticholinergics, allowing it to exert significant central nervous system effects that are beneficial for treating motion sickness and preventing postoperative nausea .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

Color/Form

Viscous liquid

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

303.14705815 g/mol

Monoisotopic Mass

303.14705815 g/mol

Heavy Atom Count

22

LogP

log Kow = 0.98

Appearance

Solid powder

Melting Point

59 °C
White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Drug Indication

Scopolamine is indicated in adult patients for the prevention of nausea and vomiting associated with motion sickness and for the prevention of postoperative nausea and vomiting (PONV) associated with anesthesia or opiate analgesia.
FDA Label

Livertox Summary

Scopolamine as a natural plant alkaloid that has potent anticholinergic effects and is used to treat mild to moderate nausea, motion sickness and allergic rhinitis. Scopolamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Adjuvants, Anesthesia; Antiemetics; Muscarinic Antagonists; Mydriatics; Parasympatholytics
Although transdermal scopolamine has been shown to decrease basal acid output and inhibit betazole-, pentagastrin-, and peptone-stimulated gastric acid secretion in healthy individuals, it has not been determined whether transdermal scopolamine is effective in the adjunctive treatment of peptic ulcer disease. /Use is not currently included in the labeling approved by the US FDA/
Transdermal scopolamine has shown minimal antiemetic activity against chemotherapy-induced vomiting. /Use is not currently included in the labeling approved by the US FDA/
Scopolamine hydrobromide is used as a mydriatic and cycloplegic, especially when the patient is sensitive to atropine or when less prolonged cycloplegia is required. The effects of the drug appear more rapidly and have a shorter duration of action than those of atropine. Scopolamine hydrobromide is also used in the management of acute inflammatory conditions (i.e., iridocyclitis) of the iris and uveal tract. /Scopolamine hydrobromide/
For more Therapeutic Uses (Complete) data for SCOPOLAMINE (10 total), please visit the HSDB record page.

Pharmacology

Scopolamine is a tropane alkaloid derived from plants of the nightshade family (Solanaceae), specifically Hyoscyamus niger and Atropa belladonna, with anticholinergic, antiemetic and antivertigo properties. Structurally similar to acetylcholine, scopolamine antagonizes acetylcholine activity mediated by muscarinic receptors located on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. The agent is used to cause mydriasis, cycloplegia, to control the secretion of saliva and gastric acid, to slow gut motility, and prevent vomiting.

MeSH Pharmacological Classification

Adjuvants, Anesthesia

ATC Code

A - Alimentary tract and metabolism
A04 - Antiemetics and antinauseants
A04A - Antiemetics and antinauseants
A04AD - Other antiemetics
A04AD01 - Scopolamine
N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CM - Other hypnotics and sedatives
N05CM05 - Scopolamine
S - Sensory organs
S01 - Ophthalmologicals
S01F - Mydriatics and cycloplegics
S01FA - Anticholinergics
S01FA02 - Scopolamine

Mechanism of Action

[Acetylcholine] (ACh) is a neurotransmitter that can signal through ligand-gated cation channels (nicotinic receptors) and G-protein-coupled muscarinic receptors (mAChRs). ACh signalling via mAChRs located in the central nervous system (CNS) and periphery can regulate smooth muscle contraction, glandular secretions, heart rate, and various neurological phenomena such as learning and memory. mAChRs can be divided into five subtypes, M1-M5, expressed at various levels throughout the brain. Also, M2 receptors are found in the heart and M3 receptors in smooth muscles, mediating effects apart from the direct modulation of the parasympathetic nervous system. While M1, M3, and M5 mAChRs primarily couple to Gq proteins to activate phospholipase C, M2 and M4 mainly couple to Gi/o proteins to inhibit adenylyl cyclase and modulate cellular ion flow. This system, in part, helps to control physiological responses such as nausea and vomiting. Scopolamine acts as a non-selective competitive inhibitor of M1-M5 mAChRs, albeit with weaker M5 inhibition; as such, scopolamine is an anticholinergic with various dose-dependent therapeutic and adverse effects. The exact mechanism(s) of action of scopolamine remains poorly understood. Recent evidence suggests that M1 (and possibly M2) mAChR antagonism at interneurons acts through inhibition of downstream neurotransmitter release and subsequent pyramidal neuron activation to mediate neurological responses associated with stress and depression. Similar antagonism of M4 and M5 receptors is associated with potential therapeutic benefits in neurological conditions such as schizophrenia and substance abuse disorders. The significance of these observations to scopolamine's current therapeutic indications of preventing nausea and vomiting is unclear but is linked to its anticholinergic effect and ability to alter signalling through the CNS associated with vomiting.
Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting.
The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Vapor Pressure

7.18X10-9 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine

Other CAS

51-34-3

Absorption Distribution and Excretion

The pharmacokinetics of scopolamine differ substantially between different dosage routes. Oral administration of 0.5 mg scopolamine in healthy volunteers produced a Cmax of 0.54 ± 0.1 ng/mL, a tmax of 23.5 ± 8.2 min, and an AUC of 50.8 ± 1.76 ng\*min/mL; the absolute bioavailability is low at 13 ± 1%, presumably because of first-pass metabolism. By comparison, IV infusion of 0.5 mg scopolamine over 15 minutes resulted in a Cmax of 5.00 ± 0.43 ng/mL, a tmax of 5.0 min, and an AUC of 369.4 ± 2.2 ng\*min/mL. Other dose forms have also been tested. Subcutaneous administration of 0.4 mg scopolamine resulted in a Cmax of 3.27 ng/mL, a tmax of 14.6 min, and an AUC of 158.2 ng\*min/mL. Intramuscular administration of 0.5 scopolamine resulted in a Cmax of 0.96 ± 0.17 ng/mL, a tmax of 18.5 ± 4.7 min, and an AUC of 81.3 ± 11.2 ng\*min/mL. Absorption following intranasal administration was found to be rapid, whereby 0.4 mg of scopolamine resulted in a Cmax of 1.68 ± 0.23 ng/mL, a tmax of 2.2 ± 3 min, and an AUC of 167 ± 20 ng\*min/mL; intranasal scopolamine also had a higher bioavailability than that of oral scopolamine at 83 ± 10%. Due to dose-dependent adverse effects, the transdermal patch was developed to obtain therapeutic plasma concentrations over a longer period of time. Following patch application, scopolamine becomes detectable within four hours and reaches a peak concentration (tmax) within 24 hours. The average plasma concentration is 87 pg/mL, and the total levels of free and conjugated scopolamine reach 354 pg/mL.
Following oral administration, approximately 2.6% of unchanged scopolamine is recovered in urine. Compared to this, using the transdermal patch system, less than 10% of the total dose, both as unchanged scopolamine and metabolites, is recovered in urine over 108 hours. Less than 5% of the total dose is recovered unchanged.
The volume of distribution of scopolamine is not well characterized. IV infusion of 0.5 mg scopolamine over 15 minutes resulted in a volume of distribution of 141.3 ± 1.6 L.
IV infusion of 0.5 mg scopolamine resulted in a clearance of 81.2 ± 1.55 L/h, while subcutaneous administration resulted in a lower clearance of 0.14-0.17 L/h.
Scopolamine hydrobromide is rapidly absorbed following IM or subcutaneous injection. The drug is well absorbed from the GI tract, principally from the upper small intestine. Scopolamine also is well absorbed percutaneously. Following topical application behind the ear of a transdermal system, scopolamine is detected in plasma within 4 hours, with peak concentrations occurring within an average of 24 hours. In one study in healthy individuals, mean free and total (free plus conjugated) plasma scopolamine concentrations of 87 and 354 pg/mL, respectively, have been reported within 24 hours following topical application of a single transdermal scopolamine system that delivered approximately 1 mg/72 hours. /Scopolamine hydrobromide/
Following oral administration of a 0.906-mg dose of scopolamine in one individual, a peak concentration of about 2 ng/mL was reached within 1 hour. Although the commercially available transdermal system contains 1.5 mg of scopolamine, the membrane-controlled diffusion system is designed to deliver approximately 1 mg of the drug to systemic circulation at an approximately constant rate over a 72-hour period. An initial priming dose of 0.14 mg of scopolamine is released from the adhesive layer of the system at a controlled, asymptotically declining rate over 6 hours; then, the remainder of the dose is released at an approximate rate of 5 ug/hour for the remaining 66-hour functional lifetime of the system. The manufacturer states that the initial priming dose saturates binding sites on the skin and rapidly brings the plasma concentration to steady-state. In a crossover study comparing urinary excretion rates of scopolamine during multiple 12-hour collection intervals in healthy individuals, there was no difference between the rates of excretion of drug during steady-state (24-72 hours) for constant-rate IV infusion (3.7-6 mcg/hour) and transdermal administration. The transdermal system appeared to deliver the drug to systemic circulation at the same rate as the constant-rate IV infusion; however, relatively long collection intervals (12 hours) make it difficult to interpret the data precisely. During the 12- to 24-hour period of administration and after 72 hours, the rate of excretion of scopolamine was higher with the transdermal system than with the constant-rate IV infusion.
The distribution of scopolamine has not been fully characterized. The drug appears to be reversibly bound to plasma proteins. Scopolamine apparently crosses the blood-brain barrier since the drug causes CNS effects. The drug also reportedly crosses the placenta and is distributed into milk..
Although the metabolic and excretory fate of scopolamine has not been fully determined, the drug is thought to be almost completely metabolized (principally by conjugation) in the liver and excreted in urine. Following oral administration of a single dose of scopolamine in one study, only small amounts of the dose (about 4-5%) were excreted unchanged in urine within 50 hours; urinary clearance of unchanged drug was about 120 mL/minute. In another study, 3.4% or less than 1% of a single dose was excreted unchanged in urine within 72 hours following subcutaneous injection or oral administration of the drug, respectively. Following application of a single transdermal scopolamine system that delivered approximately 1 mg/72 hours in healthy individuals, the urinary excretion rate of free and total (free plus conjugated) scopolamine was about 0.7 and 3.8 ug/hour, respectively. Following removal of the transdermal system of scopolamine, depletion of scopolamine bound to skin receptors at the site of the application of the transdermal system results in a log-linear decrease in plasma scopolamine concentrations. Less than 10% of the total dose is excreted in urine as unchanged drug and its metabolites over 108 hours.

Metabolism Metabolites

Little is known about the metabolism of scopolamine in humans, although many metabolites have been detected in animal studies. In general, scopolamine is primarily metabolized in the liver, and the primary metabolites are various glucuronide and sulphide conjugates. Although the enzymes responsible for scopolamine metabolism are unknown, _in vitro_ studies have demonstrated oxidative demethylation linked to CYP3A subfamily activity, and scopolamine pharmacokinetics were significantly altered by coadministration with grapefruit juice, suggesting that CYP3A4 is responsible for at least some of the oxidative demethylation.
Although the metabolic and excretory fate of scopolamine has not been fully determined, the drug is thought to be almost completely metabolized (principally by conjugation) in the liver and excreted in urine.

Associated Chemicals

Scopolamine hydrobromide;114-49-8

Wikipedia

Scopolamine

FDA Medication Guides

Transderm Scop
Scopolamine
SYSTEM;TRANSDERMAL
BAXTER HLTHCARE CORP
03/01/2019

Drug Warnings

The use of scopolamine to produce tranquilization and amnesia in a variety of circumstances, including labor, is declining and of questionable value. Given alone in the presence of pain or severe anxiety, scopolamine may induce outbursts of uncontrolled behavior.
Scopolamine in therapeutic doses normally causes CNS depression manifested as drowsiness, amnesia, fatigue, and dreamless sleep, with a reduction in rapid eye movement (REM) sleep. It also causes euphoria and is therefore subject to some abuse. The depressant and amnesic effects formerly were sought when scopolamine was used as an adjunct to anesthetic agents or for preanesthetic medication. However, in the presence of severe pain, the same doses of scopolamine can occasionally cause excitement, restlessness, hallucinations, or delirium. These excitatory effects resemble those of toxic doses of atropine.
Scopolamine-induced inhibition of salivation occurs within 30 minutes or within 30 minutes to 1 hour and peaks within 1 or 1-2 hours after IM or oral administration, respectively; inhibition of salivation persists for up to 4-6 hours. Following IV administration of a 0.6-mg dose in one study, amnesia occurred within 10 minutes, peaked between 50-80 minutes, and persisted for at least 120 minutes after administration. Following IM administration of a 0.2-mg dose of scopolamine in one study, antiemetic effect occurred within 15-30 minutes and persisted for about 4 hours. Following IM administration of a 0.1- or 0.2-mg dose in another study, mydriasis persisted for up to 8 hours. The transdermal system is designed to provide an antiemetic effect with an onset of about 4 hours and with a duration of up to 72 hours after application.
Small doses of ... scopolamine inhibit the activity of sweat glands innervated by sympathetic cholinergic fibers, and the skin becomes hot and dry. Sweating may be depressed enough to raise the body temperature, but only notably so after large doses or at high environmental temperatures.
For more Drug Warnings (Complete) data for SCOPOLAMINE (21 total), please visit the HSDB record page.

Biological Half Life

The half-life of scopolamine differs depending on the route. Intravenous, oral, and intramuscular administration have similar half-lives of 68.7 ± 1.0, 63.7 ± 1.3, and 69.1 ±8/0 min, respectively. The half-life is greater with subcutaneous administration at 213 min. Following removal of the transdermal patch system, scopolamine plasma concentrations decrease in a log-linear fashion with a half-life of 9.5 hours.
Following application of a single transdermal scopolamine system that delivered approximately 1 mg/72 hours, the average elimination half-life of the drug was 9.5 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Scopolamine is a tropane alkaloid isolated from Datura metel L., Scopola carniolica Jacq., and other Solanaceae.

Analytic Laboratory Methods

COMPARATIVE STUDIES OF COLORIMETRIC, POLAROGRAPHIC, & GAS CHROMATOGRAPHIC METHODS FOR QUANT DETERMINATION OF SCOPOLAMINE IN PHARMACEUTICAL PREPN. GC WAS FAVORED METHOD WITH CAPACITY TO SOLVE ROUTINE ANALYSIS AS WELL AS DIFFICULT PROBLEMS SUCH AS CONTENT UNIFORMITY.
AUTOMATED PRE-COLUMN DERIVATIZATION SYSTEM & COUPLING OF THIS AUTOANALYZER-TYPE SYSTEM WITH HIGH-PERFORMANCE LIQ CHROMATOGRAPHY IS DISCUSSED. LINEARITY OF SYSTEM FOR HYOSCYAMINE & ERGOTAMINE IS SIGNIFICANT IN CONCN RANGES OF 80-200 NG & 240-720 NG/INJECTION, RESPECTIVELY.
Analyte: scopolamine hydrobromide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /scopolamine hydrobromide/
Analyte: scopolamine hydrobromide; matrix: chemical identification; procedure: reaction with chlorine and chloroform; formation of a brownish color /scopolamine hydrobromide/
For more Analytic Laboratory Methods (Complete) data for SCOPOLAMINE (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: scopolamine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 200.5 nm

Interactions

Scopolamine should be used with care in patients taking other drugs that are capable of causing CNS effects such as sedatives, tranquilizers, or alcohol. Special attention should be paid to potential interactions with drugs having anticholinergic properties; e.g., other belladonna alkaloids, antihistamines (including meclizine), tricyclic antidepressants, and muscle relaxants.
The absorption of oral medications may be decreased during the concurrent use of scopolamine because of decreased gastric motility and delayed gastric emptying.
Concomitant administration of antimuscarinics and corticosteroids may result in increased intraocular pressure. /Antimuscarinics/Antispasmodics/
Antacids may decrease the extent of absorption of some oral antimuscarinics when these drugs are administered simultaneously. Therefore, oral antimuscarinics should be administered at least 1 hour before antacids. Antimuscarinics may be administered before meals to prolong the effects of postprandial antacid therapy. However, controlled studies have failed to demonstrate a substantial difference in gastric pH when combined antimuscarinic and antacid therapy was compared with antacid therapy alone. /Antimuscarinics/Antispasmodics/
For more Interactions (Complete) data for SCOPOLAMINE (8 total), please visit the HSDB record page.

Stability Shelf Life

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C).
SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/

Dates

Last modified: 08-15-2023
1. Putcha L, Cintrón NM, Tsui J, Vanderploeg JM, Kramer WG. Pharmacokinetics and oral bioavailability of scopolamine in normal subjects. Pharm Res. 1989 Jun;6(6):481-5. doi: 10.1023/a:1015916423156. PMID: 2762223.

2. Drachman DA, Leavitt J. Human memory and the cholinergic system. A relationship to aging? Arch Neurol. 1974 Feb;30(2):113-21. doi: 10.1001/archneur.1974.00490320001001. PMID: 4359364.

3. More SV, Kumar H, Cho DY, Yun YS, Choi DK. Toxin-Induced Experimental Models of Learning and Memory Impairment. Int J Mol Sci. 2016 Sep 1;17(9):1447. doi: 10.3390/ijms17091447. PMID: 27598124; PMCID: PMC5037726.

4. Lagalwar S, Bordayo EZ, Hoffmann KL, Fawcett JR, Frey WH 2nd. Anandamides inhibit binding to the muscarinic acetylcholine receptor. J Mol Neurosci. 1999 Aug-Oct;13(1-2):55-61. doi: 10.1385/JMN:13:1-2:55. PMID: 10691292.

5. Drevets WC, Zarate CA Jr, Furey ML. Antidepressant effects of the muscarinic cholinergic receptor antagonist scopolamine: a review. Biol Psychiatry. 2013 Jun 15;73(12):1156-63. doi: 10.1016/j.biopsych.2012.09.031. Epub 2012 Nov 28. PMID: 23200525; PMCID: PMC4131859.

Explore Compound Types